molecular formula C20H23F3N2O2S B2809805 1-[3-(Trifluoromethyl)phenyl]-4-(2,3,4-trimethylbenzenesulfonyl)piperazine CAS No. 700854-40-6

1-[3-(Trifluoromethyl)phenyl]-4-(2,3,4-trimethylbenzenesulfonyl)piperazine

Cat. No.: B2809805
CAS No.: 700854-40-6
M. Wt: 412.47
InChI Key: MOAIFCCDSIAILR-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a 3-(trifluoromethyl)phenyl group and at the 4-position with a 2,3,4-trimethylbenzenesulfonyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bulky, fully substituted benzenesulfonyl group likely influences receptor binding and selectivity.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-4-(2,3,4-trimethylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O2S/c1-14-7-8-19(16(3)15(14)2)28(26,27)25-11-9-24(10-12-25)18-6-4-5-17(13-18)20(21,22)23/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAIFCCDSIAILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]-4-(2,3,4-trimethylbenzenesulfonyl)piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Trifluoromethylphenyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Attachment of the Trimethylbenzenesulfonyl Group: The final step involves sulfonylation using trimethylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]-4-(2,3,4-trimethylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug design, particularly in the development of central nervous system agents due to its piperazine core.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-4-(2,3,4-trimethylbenzenesulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may participate in hydrogen bonding or electrostatic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs from the literature:

Compound Name / ID 1-Position Substituent 4-Position Substituent Molecular Weight (approx.) Key Biological Activity Reference ID
Target Compound 3-(Trifluoromethyl)phenyl 2,3,4-Trimethylbenzenesulfonyl ~475 g/mol Not explicitly reported -
SC212 (ChEMBL1940410) 4-(Trifluoromethyl)phenyl 3-((4-Fluorophenyl)thio)propyl ~410 g/mol Atypical antipsychotic activity
1-(3-Chlorobenzyl)-4-(4-methylbenzenesulfonyl)piperazine 3-Chlorobenzyl 4-Methylbenzenesulfonyl (tosyl) ~405 g/mol Not reported
1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine 3-Chlorophenyl 2,3,5,6-Tetramethylbenzenesulfonyl ~437 g/mol Not reported
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine Piperazine (unsubstituted) 4-Chloro-3-(trifluoromethyl)benzenesulfonyl ~358 g/mol Not reported

Key Observations:

  • Steric Effects: The target compound’s 2,3,4-trimethylbenzenesulfonyl group introduces significant steric hindrance compared to simpler sulfonyl groups (e.g., tosyl in ). This may reduce off-target interactions but could also limit solubility.
  • Biological Activity Trends: SC212’s antipsychotic activity highlights the pharmacological relevance of trifluoromethylphenyl-piperazine derivatives in CNS disorders. The target compound’s fully substituted sulfonyl group may further refine selectivity .

Pharmacological and Structural Insights

  • Dopamine Receptor Affinity: Analogs like SC212 (ChEMBL1940410) exhibit high dopamine D2/D4 receptor affinity, with structural similarity (Tanimoto score = 0.19) to the target compound. The bulky sulfonyl group in the target compound may shift selectivity toward D2-like receptors .
  • Serotonin Receptor Modulation: Compounds with trifluoromethylphenyl-piperazine scaffolds (e.g., p-aminophenyl-ethyl-m-trifluoromethylphenyl piperazine in ) show 5-HT1A agonist activity, reducing sympathetic nerve discharge. The target compound’s sulfonyl group may alter this activity due to steric or electronic effects .
  • COX-2 Inhibition: A structurally distinct analog, 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, demonstrates COX-2 inhibition, suggesting the trifluoromethylphenyl-piperazine motif’s versatility in targeting diverse pathways .

Q & A

Q. Methodological Notes

  • Data Tables : For SAR comparisons, tabulate analogs with substituent variations, bioactivity (IC₅₀), and physicochemical properties (e.g., logP, solubility) .
  • Contradiction Resolution : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Safety : Follow OSHA guidelines for handling sulfonamide intermediates; use fume hoods and PPE .

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